Sodium nitroprusside anhydrous

Vue d'ensemble

Description

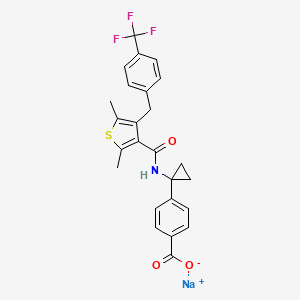

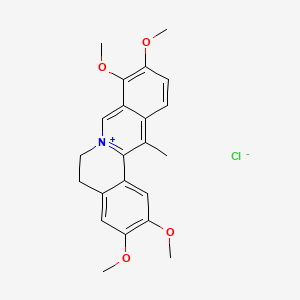

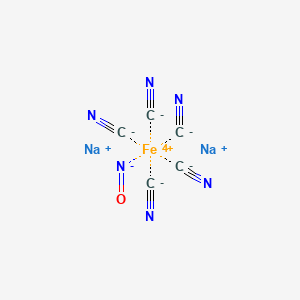

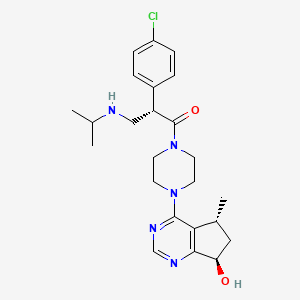

Sodium Nitroprusside is a chemical compound with the formula Na2[Fe(CN)5NO]·2H2O . It is used in medicine for hypertensive emergencies .

Molecular Structure Analysis

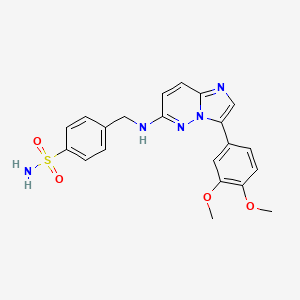

The molecular structure of Sodium Nitroprusside is [Na+].[Na+].O=NFe–(C#N)(C#N)(C#N)C#N . It is a medication used to lower blood pressure .Chemical Reactions Analysis

The chemical reactions of Sodium Nitroprusside are mainly associated with the NO ligand. For example, addition of S2- ion to [Fe(CN)5(NO)]2- produces the violet color [Fe(CN)5(NOS)]4- ion, which is the basis for a sensitive test for S2- ions .Applications De Recherche Scientifique

Vasodilator in Clinical Practice

Sodium nitroprusside has been utilized as an arterial and venous vasodilator in clinical practice for over 40 years. This prodrug releases nitric oxide, causing rapid vasodilation and acutely lowering blood pressure. It finds application in cardiac surgery, hypertensive crises, heart failure, vascular surgery, pediatric surgery, and other acute hemodynamic applications. Despite the introduction of newer agents, sodium nitroprusside's unique effectiveness as a titratable agent for rapid blood pressure control continues to be significant in clinical settings (Hottinger et al., 2014).

Treatment of Gestational Hypertension

Sodium nitroprusside has been used as an antihypertensive agent in obstetric patients with severe pregnancy-induced hypertension unresponsive to conventional therapy. It has shown effectiveness in managing acute congestive heart failure and pulmonary edema. The experiences suggest that, with careful management, the use of sodium nitroprusside in obstetrics, particularly in short-term usage, does not present serious maternal and fetal toxicity concerns (Stempel et al., 1982).

Prevention of Cyanide Intoxication

Sodium nitroprusside metabolism leads to the production of cyanide, a toxic byproduct. Administration of sodium thiosulfate simultaneously with nitroprusside has been studied for preventing cyanide accumulation. This combination allows for cyanide to combine with thiosulfate, forming the less toxic sodium thiocyanate, which is then excreted. This approach effectively prevents cyanide intoxication without affecting the efficacy of nitroprusside (Hall & Guest, 1992).

Research on Nitroprusside-Induced Toxicity

Sodium nitroprusside's propensity to induce cyanide and thiocyanate toxicity has been a focus of research. Investigations have sought to understand the mechanisms of nitroprusside-induced toxicity and explore strategies for mitigating these effects, particularly in prolonged infusions or high dosages (Tinker & Michenfelder, 1976).

Use in Anesthesia and Surgery

Sodium nitroprusside's role as a controlled hypotensive agent in various surgical procedures, including neurosurgery and general anesthesia, has been extensively studied. Its ability to induce rapid and controllable hypotension makes it a valuable tool in surgeries requiring precise blood pressure management (Taylor et al., 1970).

Treatment of Acute Psychiatric Symptoms

Research has explored the use of sodium nitroprusside in the treatment of acute schizophrenia symptoms. A study showed that a single intravenous administration of sodium nitroprusside led to a rapid improvement in schizophrenia symptoms, indicating its potential as a therapeutic agent in psychiatric care (Hallak et al., 2013).

Impact on Male Fertility

A study on sodium nitroprusside's impact on male fertility in vitro demonstrated that it inhibits sperm motility and motion kinematics, potentially affecting fertilization and embryonic development. This research contributes to the understanding of sodium nitroprusside's broader biological effects beyond its primary clinical uses (Rahman et al., 2014).

Safety And Hazards

Orientations Futures

Sodium Nitroprusside is a promising novel compound for the treatment of schizophrenia. It is necessary to re-conduct the meta-analysis after the inclusion of new clinical trials . Sodium Nitroprusside does not alleviate the symptoms of schizophrenia compared with placebo. The subjects tolerated Sodium Nitroprusside well .

Propriétés

IUPAC Name |

disodium;iron(4+);nitroxyl anion;pentacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+4;-1;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECOKVKJVPMJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5FeN6Na2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium nitroprusside anhydrous | |

CAS RN |

14402-89-2 | |

| Record name | Ferrate(2-), pentakis(cyano-.kappa.C)nitrosyl-, sodium (1:2), (OC-6-22)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium pentacyanonitrosylferrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide hydrochloride](/img/structure/B1662792.png)